molecular formula C15H13N3 B6635424 4-N-isoquinolin-4-ylbenzene-1,4-diamine

4-N-isoquinolin-4-ylbenzene-1,4-diamine

Cat. No.: B6635424
M. Wt: 235.28 g/mol
InChI Key: KCQDNDIDVOMLEP-UHFFFAOYSA-N
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Description

4-N-Isoquinolin-4-ylbenzene-1,4-diamine is a substituted benzene-1,4-diamine derivative featuring an isoquinolin-4-yl group at the N4 position. Benzene-1,4-diamine derivatives are widely explored for their diverse chemical reactivity, photophysical properties, and biological activities, including kinase inhibition, antimalarial effects, and modulation of amyloid-β (Aβ) aggregation .

Properties

IUPAC Name

4-N-isoquinolin-4-ylbenzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c16-12-5-7-13(8-6-12)18-15-10-17-9-11-3-1-2-4-14(11)15/h1-10,18H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQDNDIDVOMLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2NC3=CC=C(C=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-isoquinolin-4-ylbenzene-1,4-diamine can be achieved through several methods. One common approach involves the reaction of isoquinoline derivatives with benzene-1,4-diamine under specific conditions. For instance, the Pomeranz-Fritsch reaction is a well-known method for synthesizing isoquinoline derivatives, which can then be further functionalized to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and solvent systems that facilitate the reaction are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-N-isoquinolin-4-ylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, substituted amines, and various functionalized isoquinoline compounds .

Scientific Research Applications

4-N-isoquinolin-4-ylbenzene-1,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a scaffold for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-N-isoquinolin-4-ylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: Isoquinoline/Quinoline Groups: Enhance binding to biological targets (e.g., kinases, malaria parasites) due to planar aromatic systems and nitrogen lone pairs . Alkyl Chains (e.g., Diethyl): Increase lipophilicity, improving membrane permeability and bioavailability, as seen in Nivaquine .
  • Synthetic Routes: SNAr reactions are common for introducing aromatic substituents (e.g., imidazole, quinoline) . Solventless methods (e.g., Schiff base formation) are favored for eco-friendly, high-yield syntheses .

Physicochemical and Functional Properties

  • Aggregation-Induced Emission (AIE): The Schiff base derivative N1,N4-bis(4-(dimethylamino)benzylidene)benzene-1,4-diamine (DBD) exhibits strong solid-state fluorescence due to restricted intramolecular rotation, a property absent in solution . This contrasts with unsubstituted benzene-1,4-diamine, which lacks inherent fluorescence.
  • Redox Activity: Benzene-1,4-diamine derivatives with electron-donating groups (e.g., dimethylamino) can scavenge free radicals and form adducts with Aβ peptides, inhibiting aggregation in neurodegenerative models .

Challenges and Contradictions

  • Antioxidant Efficacy: Structural analogs like 4-((4-dimethylamino)phenyl)amino)phenol show inconsistent antioxidant performance in ozone resistance studies, highlighting substituent-dependent variability .
  • Synthetic Complexity : Multi-step syntheses (e.g., thiourea-mediated routes for Nivaquine) may limit scalability compared to solventless methods .

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